molecular formula C26H22O6 B4644494 4-(4-methoxyphenyl)-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

4-(4-methoxyphenyl)-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

Cat. No.: B4644494
M. Wt: 430.4 g/mol
InChI Key: PHUAYAOCHITLNI-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is a synthetic chemical compound designed for research applications. Based on its core structure, which is derived from the 2H-chromen-2-one (commonly known as coumarin) scaffold, this compound is of significant interest in several scientific fields . The coumarin backbone is widely recognized in medicinal chemistry and chemical biology for its diverse biological activities. The specific substitution pattern on this molecule, featuring methoxyphenyl groups and an oxoethoxy chain, suggests potential for investigation into its interactive properties with various enzymatic systems and cellular targets. Researchers may employ this compound in the development of novel pharmacophores, particularly for its potential as a modulator of protein function or as a fluorescent probe due to the intrinsic properties of the coumarin core . Its structure, which includes an 8-methyl substituent, also makes it a valuable intermediate for further synthetic elaboration and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific research objectives. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O6/c1-16-24(31-15-23(27)18-5-4-6-20(13-18)30-3)12-11-21-22(14-25(28)32-26(16)21)17-7-9-19(29-2)10-8-17/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUAYAOCHITLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methoxyphenyl)-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one , also known as a derivative of chromanone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and molecular interactions based on various studies.

  • Molecular Formula : C26H22O6
  • Molecular Weight : 430.45 g/mol
  • CAS Number : 500203-99-6

This compound's structure includes multiple methoxy groups and a chromenone backbone, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromanone derivatives, including the compound . The following table summarizes findings from various research studies regarding its effects on different cancer cell lines:

Study ReferenceCell Line TestedIC50 (µM)Observations
MCF-7 (breast cancer)5.62 ± 1.33Significant cytotoxicity observed
A2780 (ovarian cancer)0.31 ± 0.11Highly potent activity noted
HT-29 (colorectal cancer)0.47 ± 0.17Marked inhibition of cell proliferation

These results indicate that the compound exhibits strong cytotoxic effects across multiple cancer types, suggesting a promising avenue for therapeutic development.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation:

  • DPPH Scavenging Activity : The compound demonstrated significant DPPH radical scavenging activity, comparable to known antioxidants like vitamin E.
  • Lipid Peroxidation Inhibition : Studies showed that it effectively inhibited lipid peroxidation, reducing oxidative damage in cellular models.

Molecular Interactions

Molecular docking studies have been conducted to explore the interactions between this compound and various biological targets:

  • Cyclooxygenase (COX) : The compound exhibited moderate inhibitory effects on COX enzymes, which are involved in inflammation and cancer progression.
  • Cholinesterases : It showed dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for neuroprotective applications.

Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenografted tumors demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was attributed to apoptosis induction in cancer cells.

Study 2: Antioxidant Mechanism Investigation

In vitro experiments using human cell lines indicated that the compound enhanced the expression of endogenous antioxidant enzymes, leading to decreased levels of reactive oxygen species (ROS). This suggests a mechanism through which the compound may exert protective effects against oxidative stress-related damage.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that coumarin derivatives exhibit significant anticancer properties. Studies have shown that 4-(4-methoxyphenyl)-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Case Study:
A recent study demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study:
In a controlled experiment, the compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as a therapeutic agent for conditions like rheumatoid arthritis .

Pharmacological Applications

1. Antioxidant Activity
The antioxidant properties of this coumarin derivative have been assessed through various assays, revealing its ability to scavenge free radicals and reduce oxidative stress in cellular models.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound15.5
Standard Antioxidant (Ascorbic Acid)10.0

This data suggests that while effective, the compound's antioxidant activity is slightly less potent than that of ascorbic acid .

Material Science Applications

1. Photovoltaic Materials
Recent studies have explored the use of coumarin derivatives in organic photovoltaics (OPVs). The unique electronic properties of this compound make it a candidate for use as a light-harvesting material in solar cells.

Case Study:
Research conducted on OPV devices incorporating this compound showed enhanced power conversion efficiencies compared to devices without it, attributed to improved charge transport properties .

Comparison with Similar Compounds

Substituent Variations in the Oxoethoxy Side Chain

The 2-oxoethoxy group at position 7 is a critical structural feature. Comparisons with analogs highlight how substituent modifications impact properties:

Compound Name Substituent at Oxoethoxy Group Molecular Formula Key Differences Synthesis Yield Reference
Target Compound 3-Methoxyphenyl C26H22O5 Electron-donating methoxy group at meta position Not reported
4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 4-Methylphenyl C26H22O5 Hydrophobic methyl group at para position Not reported
7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (4a) 4-Chlorophenyl C22H15ClO5 Electron-withdrawing chloro substituent 27.2%
8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one 4-Methoxyphenyl (linked to a second chromenone) C27H20O8 Extended π-system via bichromene structure Not reported

Key Observations:

  • Electronic Effects : The 3-methoxyphenyl group in the target compound introduces steric and electronic differences compared to 4-methylphenyl () or 4-chlorophenyl (). Methoxy groups enhance solubility via polarity, while chloro groups may improve binding to hydrophobic targets .
  • Synthetic Accessibility : Compounds with chloro substituents (e.g., 4a) exhibit moderate yields (~27%), suggesting similar reactivity for methoxy-substituted analogs .

Core Structure Modifications

The chromen-2-one scaffold is conserved across analogs, but substitutions at other positions alter properties:

Compound Name Position 4 Position 8 Position 7 Molecular Weight Key Features
Target Compound 4-Methoxyphenyl Methyl 2-(3-Methoxyphenyl)-2-oxoethoxy 414.46 Balanced polarity and steric bulk
4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one Amino Cyclopentyloxy Methoxy 307.30 (anhydrous) Enhanced hydrogen-bonding capacity via amino group
5,7-Dihydroxy-2-(4-methoxyphenyl)chromen-4-one 4-Methoxyphenyl - 5,7-Dihydroxy 284.27 Increased hydrophilicity due to dihydroxy groups

Key Observations:

  • Hydrogen Bonding: Amino or hydroxy groups (e.g., in and ) improve water solubility and crystallinity via intermolecular interactions, whereas the target compound relies on methoxy groups for polarity .
  • Steric Effects : The methyl group at position 8 in the target compound may reduce rotational freedom compared to smaller substituents like hydrogen.

Crystallographic and Stability Comparisons

Crystal packing and stability are influenced by substituents:

  • : A compound with a 2-methylpropoxy group forms pseudo-rings via C–H···O contacts and π-π stacking, stabilizing the lattice . The target compound’s 3-methoxyphenyl group may similarly engage in weak interactions but with altered geometry due to the meta-substitution.
  • : Two independent molecules in the asymmetric unit exhibit planar chromenone rings, stabilized by hydrogen bonds. The target compound’s methyl and methoxy groups may disrupt such planarity, affecting packing efficiency .

Q & A

Q. Advanced

  • Functional group tuning : Replace methoxy groups with hydroxyls to improve hydrogen bonding (e.g., via demethylation with BBr3_3) .
  • Hybridization : Attach morpholine or thiazole rings to enhance lipophilicity and target binding .
  • Solubility optimization : Introduce polyethylene glycol (PEG) chains via esterification .

How do computational methods complement experimental data in elucidating the mechanism of action?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predicts binding affinities to targets like EGFR or COX-2 .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with bioactivity .

What are the challenges in scaling up synthesis from milligram to gram scales without compromising purity?

Q. Advanced

  • Reagent stoichiometry : Excess phenacyl bromides (1.5 eq.) prevent incomplete substitution .
  • Batch vs. flow chemistry : Continuous flow systems reduce side reactions at scale .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water) .

Notes

  • Avoid commercial databases like PubChem for structural validation; use peer-reviewed crystallographic data instead .
  • Contradictions in synthesis yields often stem from solvent purity or moisture sensitivity of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-(4-methoxyphenyl)-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.